molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1303138
CAS RN: 5915-16-2
M. Wt: 135.13 g/mol
InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (TAP) is a heterocyclic compound that has been studied for its potential medicinal properties. TAP is a derivative of pyrimidine and is composed of a six-membered ring with nitrogen atoms at the 1, 2, 4, 5, 6, and 7 positions. TAP has been found to possess various biological and pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor properties. The synthesis of TAP has been extensively studied, and its mechanism of action and biochemical and physiological effects have been explored in various research studies. In

Scientific Research Applications

Antiepileptic Activity

A study conducted by Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, demonstrating significant antiepileptic activities in a 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons. The pyrimidine-7(4H)-one motif was identified as a key "active core" for antiepileptic activity, with docking studies suggesting a mechanism involving GABAA receptors (Ding et al., 2019).

Nitration and Synthetic Applications

Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, yielding various nitration products depending on the conditions. This study provided insights into the synthesis of novel 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines, which can form annulated cycles with various electrophilic compounds (Gazizov et al., 2020).

Antiviral Drug Intermediate Synthesis

Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, using supercritical carbon dioxide, highlighting a novel, environmentally friendly approach for synthesizing this compound (Baklykov et al., 2019).

Antimicrobial and Antifungal Activity

Komykhov et al. (2017) synthesized [1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which were then evaluated for their antimicrobial and antifungal activities in vitro, suggesting potential applications in treating microbial infections (Komykhov et al., 2017).

Broad Biological Activities

Pinheiro et al. (2020) reviewed the diverse biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, highlighting their presence in structures used in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications. This review underscores the significance of the [1,2,4]triazolo[1,5-a]pyrimidine nucleus in various domains (Pinheiro et al., 2020).

Herbicidal Activity

Research by Shen De-long (2006) synthesized novel 1,2,4-triazolo[1,5-a] pyrimidine derivatives, demonstrating significant herbicidal activities against various weeds, indicating potential use in agricultural applications (Shen De-long, 2006).

Adenosine A2A Receptor Antagonism

Matasi et al. (2005) explored the synthesis and biological evaluation of 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogs, demonstrating potent adenosine A2A receptor antagonism with potential therapeutic applications (Matasi et al., 2005).

Synthetic and Medicinal Perspectives

Merugu et al. (2022) provided an overview of the synthetic and medicinal perspectives of the [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, discussing various pharmacological activities and the potential of this moiety in medicinal chemistry, evidenced by its presence in several clinical trials and marketed drugs (Merugu et al., 2022).

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as tubulin, LSD1, and CDK2, which are involved in cell division and gene expression . The compound’s interaction with these enzymes can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies. Additionally, this compound has been found to interact with proteins involved in the ERK signaling pathway, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis by affecting the ERK signaling pathway . This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor growth. Furthermore, this compound has been shown to cause cell cycle arrest in the G2/M phase, thereby preventing cells from dividing . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, the compound’s binding to tubulin disrupts microtubule formation, which is essential for cell division . Additionally, this compound inhibits the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These molecular interactions result in altered gene expression and cellular functions, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to cellular adaptations, which may affect its efficacy. Understanding these temporal effects is essential for optimizing the compound’s use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to healthy tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Studies in animal models provide valuable insights into the compound’s safety and efficacy, guiding its potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its bioavailability and therapeutic efficacy . For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its biotransformation, resulting in the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s interaction with specific transporters can affect its localization and accumulation in target tissues . Additionally, binding to plasma proteins can influence the compound’s distribution and bioavailability. These factors play a critical role in determining the compound’s therapeutic potential and guiding its clinical use.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . For example, localization to the nucleus can influence gene expression, while targeting to the mitochondria can affect cellular metabolism. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCEADXSTZKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376975
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5915-16-2
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Q & A

Q1: What makes [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives interesting for antimalarial drug development?

A1: These compounds show promise in targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) []. This enzyme is crucial for the parasite's pyrimidine biosynthesis, a pathway essential for its survival. By inhibiting PfDHOD, these compounds can potentially disrupt parasite growth and multiplication, offering a potential avenue for new antimalarial therapies.

Q2: How do these compounds interact with PfDHOD at a molecular level?

A2: While specific interaction details require further investigation, in silico docking studies have demonstrated that various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives exhibit favorable binding affinities towards PfDHOD []. These studies suggest potential interactions within the enzyme's active site, potentially hindering its catalytic activity. Further research, including co-crystallization studies, could provide a clearer picture of the binding mode and key interactions.

Q3: Beyond antimalarial activity, have other biological activities been explored for these compounds?

A3: Yes, research indicates that certain derivatives, particularly those with specific substitutions on the triazolopyrimidine core and the phenyl ring, demonstrate potent anticancer activity []. This activity stems from a unique interaction with tubulin, a protein crucial for cell division. Interestingly, these compounds don't directly compete with paclitaxel for binding sites on tubulin but instead appear to function through a distinct mechanism, inhibiting the binding of vinca alkaloids []. This novel interaction profile makes them particularly interesting for overcoming resistance mechanisms often observed with conventional tubulin-targeting agents.

Q4: Can you elaborate on the structure-activity relationships observed for these compounds?

A4: Research has unveiled specific structural modifications that significantly impact the activity and potency of these compounds. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group at the 5-position of the triazolopyrimidine core is crucial for potent anticancer activity []. Additionally, the presence of fluorine atoms at specific positions on the phenyl ring, particularly those ortho to the triazolopyrimidine core, significantly enhances activity. Furthermore, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring appear to be optimal for anticancer activity []. These insights highlight the importance of meticulous structural optimization in tailoring the biological activity of these compounds.

Q5: What computational methods have been employed to study these compounds?

A5: Molecular docking simulations have been instrumental in understanding the binding modes and affinities of various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives with target proteins like PfDHOD []. These simulations provide valuable insights into the potential interactions within the binding site and can guide the design of new compounds with improved potency.

Q6: Have crystal structures of these compounds bound to their targets been solved?

A6: Yes, crystal structures are available for several [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives bound to dihydroorotate dehydrogenase (DHODH) from different species, including Plasmodium falciparum, human, and rat [, , ]. These structures provide detailed information about the binding interactions and can be valuable for structure-based drug design efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.